molecular formula C11H16N2O5S B6578719 N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide CAS No. 1171413-91-4

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Cat. No.: B6578719
CAS No.: 1171413-91-4
M. Wt: 288.32 g/mol
InChI Key: ZMKMSTGTXHKBHE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a dimethylamide group at the N-position and a morpholine-4-sulfonyl moiety at the 5-position. The dimethylamide substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-12(2)11(14)9-3-4-10(18-9)19(15,16)13-5-7-17-8-6-13/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKMSTGTXHKBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl Furan-2-carboxylate

The esterification of furan-2-carboxylic acid is achieved using methanol and catalytic acid (e.g., H₂SO₄), yielding methyl furan-2-carboxylate in >90% purity. Alternative methods employ MnO₂ and sodium cyanide for oxidative esterification of furfural derivatives, though these are less direct.

Representative Procedure:
Furan-2-carboxylic acid (10 mmol) is refluxed in methanol (20 mL) with concentrated H₂SO₄ (0.5 mL) for 12 hours. The mixture is concentrated, diluted with CH₂Cl₂, washed with NaHCO₃, and purified via silica chromatography (petroleum ether/ethyl acetate = 4:1) to isolate the ester.

Sulfonation and Sulfonyl Chloride Formation

Direct sulfonation of methyl furan-2-carboxylate at position 5 is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. This electrophilic substitution is facilitated by the ester’s electron-donating effect, directing sulfonation to the 5-position.

Reaction Conditions:

  • Methyl furan-2-carboxylate (5 mmol) in CH₂Cl₂ (10 mL).

  • ClSO₃H (15 mmol) added dropwise at 0°C.

  • Stirred for 2 hours, then quenched with ice water.

  • The sulfonic acid intermediate is treated with PCl₅ (10 mmol) in refluxing POCl₃ to yield methyl 5-chlorosulfonylfuran-2-carboxylate.

Yield: ~50–60% (two steps).

Morpholine-4-sulfonamide Coupling

The sulfonyl chloride intermediate reacts with morpholine in the presence of a base (e.g., triethylamine) to form the sulfonamide:

Procedure:
Methyl 5-chlorosulfonylfuran-2-carboxylate (2 mmol) and morpholine (4 mmol) are stirred in THF with Et₃N (4 mmol) at 0°C for 1 hour. The mixture is washed with HCl (1M), dried, and concentrated to afford methyl 5-(morpholine-4-sulfonyl)furan-2-carboxylate.

Yield: 70–80%.

Ester Hydrolysis and Amide Formation

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O, followed by activation with thionyl chloride and reaction with dimethylamine:

Hydrolysis:
Methyl 5-(morpholine-4-sulfonyl)furan-2-carboxylate (1 mmol) is treated with LiOH (2 mmol) in THF/H₂O (3:1) at room temperature for 4 hours. Acidification with HCl yields 5-(morpholine-4-sulfonyl)furan-2-carboxylic acid.

Amidation:
The carboxylic acid (1 mmol) is refluxed with SOCl₂ (5 mL) for 2 hours, evaporated, and dissolved in CH₂Cl₂. Dimethylamine (2 mmol) is added, and the mixture is stirred overnight. Purification by chromatography affords the final product.

Overall Yield: 40–45% (four steps from furan-2-carboxylic acid).

Alternative Pathways and Optimization Strategies

Boronic Ester-Mediated Coupling

Inspired by Miyaura borylation, a palladium-catalyzed coupling could theoretically introduce a sulfonyl group. However, this approach remains speculative due to the lack of precedent for sulfonyl boronic esters.

Directed ortho-Metalation

Using the carboxamide as a directing group, lithiation at position 5 followed by trapping with SO₂Cl₂ could yield the sulfonyl chloride. This method remains untested for furans but is documented for pyridines.

Challenges and Practical Considerations

  • Regioselectivity: Ensuring sulfonation occurs exclusively at position 5 requires careful control of reaction conditions. Competing sulfonation at position 4 is mitigated by the ester’s directing effects.

  • Stability of Intermediates: Sulfonyl chlorides are moisture-sensitive; reactions must be conducted under anhydrous conditions.

  • Amidation Efficiency: Coupling agents like HATU or EDCl may improve yields compared to traditional acid chloride methods .

Chemical Reactions Analysis

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide has shown potential as a pharmacological agent. Its sulfonamide group enhances solubility and bioavailability, making it a candidate for drug development. Recent studies have focused on its role in inhibiting specific enzymes associated with various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50_{50} value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .

CompoundCell LineIC50_{50} (µM)
This compoundHCT1160.39
Other DerivativeMCF70.46

Enzyme Inhibition

The compound has been investigated for its ability to inhibit carbonic anhydrase (CA IX), an enzyme implicated in tumor growth and metastasis. Inhibition of CA IX can suppress tumor progression, making this compound a valuable lead in cancer therapy.

Table: Enzyme Inhibition Studies

Enzyme TargetCompoundInhibition Type
Carbonic Anhydrase IXThis compoundCompetitive

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions, including C–N cross-coupling processes.

Application Example: Synthesis of Aniline Derivatives
The compound can be utilized in palladium-catalyzed reactions to form C–N bonds, which are essential for synthesizing anilines and their derivatives . This application is particularly relevant in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-[3-(1H-Imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide (CAS: 921185-89-9)

  • Structure : Shares the 5-(morpholine-4-sulfonyl)furan-2-carboxamide backbone but replaces the dimethylamide with a 3-(imidazol-1-yl)propyl group .
  • Key Differences: Substituent Effects: The imidazole ring introduces basic nitrogen atoms, enhancing solubility in acidic environments compared to the hydrophobic dimethyl group. Molecular Weight: Higher molecular weight (368.4 vs. 315.34) due to the imidazole-propyl chain. Potential Applications: Imidazole derivatives often target enzymes (e.g., kinases or cytochrome P450) via π-π stacking or hydrogen bonding, suggesting divergent biological roles compared to the dimethyl analog .

Ferrocenesulfonamide Derivatives (e.g., Compound 12: N,N-Dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide)

  • Structure : Ferrocene core with sulfonamide and phenylsulfonyl groups .
  • Key Differences: Core Structure: Ferrocene (iron-containing) vs. furan (organic heterocycle). Ferrocene offers redox activity but lower solubility in aqueous media. Electronic Properties: The iron center in ferrocene enables electrochemical applications, whereas the furan’s aromaticity favors π-π interactions. Synthesis: Ferrocene derivatives require organometallic synthesis steps (e.g., lithiation, silylation) , contrasting with the furan carboxamide’s simpler amide coupling routes .

Naphtho[2,1-b]furan Carboxamide Derivatives (e.g., Compound 3: Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate)

  • Structure: Naphthofuran core with nitro and acetyl amino groups .
  • Functional Groups: Nitro groups may confer antibacterial activity , whereas morpholine sulfonyl groups are associated with enzyme inhibition.

N-(4-Fluorobenzyl)-N-(4-Methoxyphenyl)furan-2-carboxamide (Compound 262)

  • Structure : Furan-2-carboxamide with fluorobenzyl and methoxyphenyl substituents .
  • Synthesis: Synthesized via reductive amination and coupling, similar to methods applicable to the target compound .

Pyrrolo[3,4-c]quinoline-1,3-diones (e.g., Caspase-3 Inhibitors)

  • Structure: Pyrroloquinoline dione with a morpholine sulfonyl group .
  • Key Differences: Core Heterocycle: Quinoline vs. furan. Quinoline’s fused ring system enhances planar rigidity, favoring interactions with protease active sites. Biological Activity: Explicitly reported as caspase-3 inhibitors with IC50 values in the nanomolar range , whereas the target furan carboxamide’s activity remains hypothetical.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
N,N-Dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide C12H17N3O5S 315.34 Dimethylamide, morpholine sulfonyl Protease inhibition (hypothesized)
N-[3-(1H-Imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide C15H20N4O5S 368.4 Imidazolylpropyl, morpholine sulfonyl Kinase modulation (inferred)
N,N-Dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide C19H20FeN2O4S2 484.39 Ferrocene, phenylsulfonyl Electrochemical sensing
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate C18H14N2O6 354.32 Nitro, acetyl amino Antibacterial
Pyrrolo[3,4-c]quinoline-1,3-dione derivative C16H15N3O5S 361.37 Morpholine sulfonyl, quinoline Caspase-3 inhibition (IC50 = 12 nM)

Biological Activity

N,N-Dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Morpholine Sulfonyl Group : A morpholine ring attached to a sulfonyl group, which enhances the compound's solubility and reactivity.
  • Carboxamide Functional Group : Contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it may inhibit enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for its anticancer properties.
  • Signaling Pathway Modulation : The compound influences various cellular signaling pathways, potentially leading to anti-inflammatory and analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate efficacy
Candida albicansAntifungal activity noted

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its potential to inhibit cancer cell proliferation:

Cancer Cell Line IC50 (µM) Reference
HepG20.71
BT4741.39
BGC8230.71

These findings suggest that this compound may act as a potent agent against specific cancer types.

Case Studies

  • In Vitro Studies on Antiviral Activity : A study explored the antiviral potential of this compound against norovirus, demonstrating significant inhibition of RNA-dependent RNA polymerase (RdRp) activity at concentrations as low as 10 µM . This highlights its potential utility in developing antiviral therapies.
  • Neuroprotective Effects : Another investigation indicated that derivatives similar to this compound could inhibit the formation of beta-pleated sheets associated with neurodegenerative diseases like Alzheimer's, suggesting a protective role against neuronal cell loss .

Research Applications

This compound is being explored for various applications:

  • Drug Development : Its properties make it a candidate for developing new antimicrobial and anticancer drugs.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling a morpholine-4-sulfonyl precursor with a furan-2-carboxamide derivative. Key steps include:
  • Sulfonylation : Reacting morpholine with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl intermediate .
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonyl-morpholine moiety to the furan-2-carboxamide core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
    Critical Parameters : Temperature control (<0°C during sulfonylation), solvent choice (aprotic solvents for stability), and stoichiometric ratios (1:1.2 for sulfonyl chloride to morpholine) .

Q. How is the compound’s structure validated, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis resolves the sulfonyl-morpholine and furan-carboxamide conformations. SHELX software (e.g., SHELXL) refines hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles (e.g., 78.5–89.4° between planar groups) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethyl groups at δ 2.8–3.1 ppm, morpholine protons at δ 3.4–3.7 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 317.30 for analogs) .

Q. What solubility and stability data are critical for in vitro assays?

  • Methodological Answer :
  • Solubility : Tested in PBS (pH 7.4) and DMSO. Analogs show ~13.2 µg/mL aqueous solubility, requiring DMSO stock solutions (50 mM) for cell-based studies .
  • Stability : Assess via HPLC under physiological conditions (37°C, pH 7.4). Morpholine-sulfonyl derivatives exhibit <10% degradation over 24 hours, but furan oxidation may occur in serum-containing media .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodological Answer :
  • Assay Optimization : Standardize conditions (e.g., bacterial strain selection, cancer cell lines, ATP levels). For example, analogs with nitro groups show antimicrobial activity (MIC 2–8 µg/mL) but require metabolic activation for anticancer effects (IC50_{50} 10–50 µM) .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding specificity to bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases .

Q. What computational strategies predict the compound’s target interactions and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide models interactions with bacterial biofilms (e.g., binding to Pseudomonas aeruginosa PelD) or human glucokinase (docking score ≤−8.5 kcal/mol) .
  • ADMET Prediction : SwissADME estimates moderate permeability (LogP ~2.5) but poor BBB penetration (TPSA >90 Ų). MD simulations (GROMACS) assess metabolic stability of the sulfonyl group .

Q. How does the morpholine-4-sulfonyl group influence bioactivity compared to other sulfonamides?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace morpholine with piperazine or thiomorpholine. Morpholine analogs show 3–5x higher antimicrobial potency due to enhanced hydrogen bonding (e.g., with E. coli DNA gyrase) .
  • Crystallographic Data : X-ray structures reveal the sulfonyl group’s role in forming key salt bridges (e.g., with Arg458 in glucokinase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :
  • Source Validation : Compare assay protocols (e.g., cell viability via MTT vs. resazurin). MTT may underestimate potency due to interference with sulfonyl groups .
  • Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and report values as mean ± SEM from ≥3 replicates .

Tables for Key Parameters

Parameter Value/Range Reference
Aqueous Solubility (pH 7.4)13.2 µg/mL
LogP (Predicted)2.3–2.7
Thermal Stability (ΔTm_{m})+3.5°C (with glucokinase)
MIC (E. coli)4 µg/mL
IC50_{50} (HepG2)32 µM

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